2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a fluorinated glycosylation compound. It is a derivative of mannose, a simple sugar, and is often used in carbohydrate chemistry for various synthetic applications. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranosyl ring and a fluoride group at the anomeric position.
Mechanism of Action
Target of Action
Similar compounds such as 2,3,4,6-tetra-o-acetyl-alpha-d-glucopyranosyl bromide and 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl bromide have been used as organic condensation reagents for chemistries such as n- and s- galactosylation reactions .
Mode of Action
These compounds often serve as glycosylation agents, facilitating the addition of sugar moieties to other molecules .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be influenced by various environmental factors. For instance, its stability might be sensitive to temperature, as suggested by its storage conditions . Furthermore, its solubility in different solvents suggests that its bioavailability and action could be influenced by the polarity and pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride typically involves the acetylation of mannose followed by the introduction of the fluoride group. One common method involves the reaction of mannose pentaacetate with hydrogen fluoride in the presence of a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides, to form azido derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include azidotrimethylsilane (TMSN3) and catalysts like tin(IV) chloride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Glycosylation Reactions: Catalysts such as boron trifluoride etherate (BF3·Et2O) are used to facilitate the reaction.
Major Products Formed
Azido Derivatives: Formed from substitution reactions with azides.
Hydrolyzed Products: Mannose derivatives with free hydroxyl groups.
Glycosides: Formed from glycosylation reactions with various acceptor molecules.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential for cell recognition and signaling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl azide
Uniqueness
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is unique due to its specific configuration and the presence of the fluoride group, which makes it a versatile glycosyl donor. Its acetyl-protected hydroxyl groups provide stability during reactions, making it a valuable intermediate in synthetic carbohydrate chemistry .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460700 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-44-1 | |
Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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